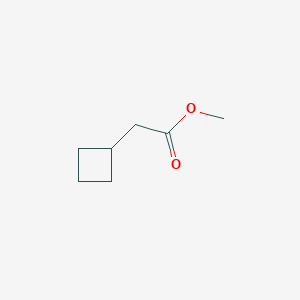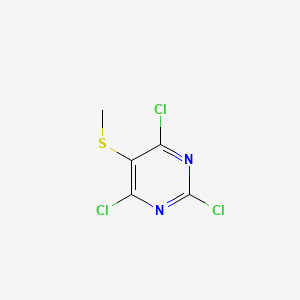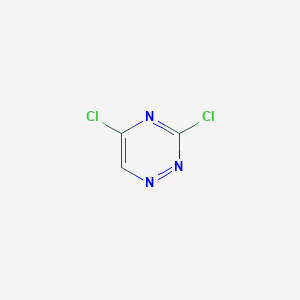
Methyl 2-cyclobutylacetate
Overview
Description
Methyl 2-cyclobutylacetate: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a derivative of cyclobutane and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of cyclobutylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Fischer Esterification: This method involves heating cyclobutylacetic acid with methanol under reflux conditions, typically using concentrated sulfuric acid as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where cyclobutylacetic acid and methanol are mixed in a reactor, and the reaction is catalyzed by an acid.
Continuous Process: Some industrial setups may use a continuous process where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclobutylacetic acid.
Reduction: Reduction reactions can convert the ester to cyclobutylalcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclobutylacetic acid.
Reduction: Cyclobutylalcohol.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Chemistry: Methyl 2-cyclobutylacetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving esterases. Medicine: The compound may be used in the synthesis of pharmaceuticals and as a precursor for drug development. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-cyclobutylacetate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by a nucleophile, resulting in the formation of cyclobutylacetic acid and methanol. The molecular targets and pathways involved vary based on the application and reaction conditions.
Comparison with Similar Compounds
Methyl Acetate: A simple ester used in various industrial applications.
Ethyl Acetate: Another commonly used ester with similar properties but a different alkyl group.
Methyl Cyclohexylacetate: Similar in structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness: Methyl 2-cyclobutylacetate is unique due to its cyclobutyl group, which imparts different chemical properties compared to other esters with larger or more complex alkyl groups.
Properties
IUPAC Name |
methyl 2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHANSUXZAOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500902 | |
| Record name | Methyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72306-37-7 | |
| Record name | Methyl cyclobutylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)


![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)




